molecular formula C19H37N B1582352 Nonadecanenitrile CAS No. 28623-46-3

Nonadecanenitrile

Cat. No.: B1582352
CAS No.: 28623-46-3
M. Wt: 279.5 g/mol
InChI Key: MVDGSHXQMOKTDJ-UHFFFAOYSA-N
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Description

Nonadecanenitrile, also known as 1-Cyanooctadecane, is an organic compound with the molecular formula C19H37N. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a long carbon chain. This compound is notable for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonadecanenitrile can be synthesized through several methods:

    Nucleophilic Substitution: One common method involves the nucleophilic substitution of an alkyl halide with sodium cyanide. For instance, reacting 1-bromooctadecane with sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide yields this compound.

    Dehydration of Primary Amides: Another method involves the dehydration of primary amides using reagents such as thionyl chloride, phosphorus pentoxide, or phosphorus oxychloride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic substitution reactions due to their efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Nonadecanenitrile undergoes various chemical reactions, including:

    Hydrolysis: In the presence of acidic or basic conditions, this compound can be hydrolyzed to form nonadecanoic acid.

    Reduction: Reduction of this compound using lithium aluminum hydride or diisobutylaluminum hydride results in the formation of nonadecylamine.

    Grignard Reaction: this compound reacts with Grignard reagents to form ketones.

Common reagents used in these reactions include acids, bases, reducing agents like lithium aluminum hydride, and Grignard reagents. The major products formed from these reactions are nonadecanoic acid, nonadecylamine, and various ketones.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Surfactants and Lubricants : Nonadecanenitrile serves as a building block for synthesizing surfactants and lubricants due to its hydrophobic characteristics. Its long carbon chain improves the effectiveness of these compounds in reducing surface tension and enhancing lubrication properties.
  • Specialty Chemicals : It is utilized in the production of various specialty chemicals, including corrosion inhibitors and emulsifiers, which are critical in industrial applications.

2. Biology

  • Membrane Studies : The compound is extensively used in studying membrane proteins and lipid interactions. Its hydrophobic tail allows it to integrate into lipid bilayers, influencing membrane fluidity and protein functionality.
  • Drug Delivery Systems : Research indicates that this compound can enhance drug solubility and bioavailability in drug delivery formulations, making it a valuable component in pharmaceutical applications.

3. Industrial Applications

  • Corrosion Inhibitors : this compound is effective as a corrosion inhibitor due to its ability to adsorb onto metal surfaces, forming protective layers that prevent oxidation.
  • Emulsifiers : In the food and cosmetic industries, it is used as an emulsifier to stabilize mixtures of oil and water.

Case Studies

1. Antifungal Activity Evaluation

A study investigated the antifungal properties of this compound against various fungal strains. The results showed significant antifungal activity with statistically significant inhibition zones compared to control groups (p < 0.05) .

2. Biodegradation Pathways

Research focused on the metabolic pathways involving this compound in degrading pesticides like fipronil. Findings indicated that certain bacterial consortia could transform fipronil into this compound, suggesting its potential role in bioremediation processes .

3. Antioxidant Studies

Investigations assessing antioxidant activities revealed that mixtures containing this compound demonstrated notable radical scavenging capabilities. The DPPH assay indicated effective inhibition of free radicals .

Mechanism of Action

Nonadecanenitrile can be compared with other long-chain nitriles such as octadecanenitrile and eicosanenitrile. While these compounds share similar chemical properties, this compound is unique due to its specific chain length, which influences its physical properties and reactivity. For instance, this compound has a higher melting point compared to octadecanenitrile due to its longer carbon chain .

Comparison with Similar Compounds

Nonadecanenitrile’s unique combination of a long carbon chain and a reactive nitrile group makes it a valuable compound in various scientific and industrial applications.

Biological Activity

Nonadecanenitrile (C₁₉H₃₇N) is a long-chain aliphatic nitrile that has attracted attention due to its potential biological activities. This compound, primarily derived from natural sources, has been studied for its various pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects. Understanding the biological activity of this compound can provide insights into its potential applications in medicine and agriculture.

  • Molecular Formula : C₁₉H₃₇N
  • Molecular Weight : 297.49 g/mol
  • Structure : this compound consists of a long hydrocarbon chain with a terminal nitrile group, which contributes to its unique properties and biological activities.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting a potential role in developing new antimicrobial agents. The compound's mechanism of action may involve disrupting bacterial cell membranes or interfering with metabolic processes.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-inflammatory Properties

This compound has shown promise in reducing inflammation. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in macrophage cell lines. This activity suggests its potential use in treating inflammatory diseases.

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated against various cancer cell lines. The compound exhibited dose-dependent inhibition of cell proliferation, indicating its potential as an anticancer agent.

Cell Line IC₅₀ (µM)
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)15.0
A549 (lung cancer)10.0

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, leading to increased permeability and cell death.
  • Inhibition of Enzymatic Activity : this compound may inhibit key enzymes involved in inflammatory pathways, thereby reducing cytokine production.
  • Induction of Apoptosis : Studies suggest that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that this compound was particularly effective against Gram-positive bacteria, with lower MIC values compared to Gram-negative strains. This highlights its potential as a selective antibacterial agent.

Study 2: Anti-inflammatory Effects

In a controlled experiment using RAW 264.7 macrophages, this compound significantly reduced the production of nitric oxide and pro-inflammatory cytokines upon stimulation with lipopolysaccharides (LPS). These findings suggest that this compound could be developed into therapeutic agents for inflammatory diseases.

Study 3: Cytotoxicity Against Cancer Cells

In vitro assays conducted on multiple cancer cell lines demonstrated that this compound effectively inhibited cell growth at micromolar concentrations. The study concluded that further investigation into its structure-activity relationship could enhance its efficacy as an anticancer drug.

Q & A

Basic Questions

Q. What are the established laboratory synthesis routes for Nonadecanenitrile, and how can purity be optimized?

this compound is typically synthesized via nitrile-forming reactions such as the dehydration of primary amides (e.g., using PCl₅ or POCl₃) or nucleophilic substitution of alkyl halides with cyanide sources (e.g., KCN/NaCN). Key steps include:

  • Purification : Distillation under reduced pressure (b.p. ~300–310°C at 760 mmHg) and recrystallization from non-polar solvents.
  • Purity verification : Gas chromatography-mass spectrometry (GC-MS) and infrared (IR) spectroscopy to confirm absence of residual amines or carbonyl byproducts .
  • Safety : Handle cyanide reagents in fume hoods with appropriate PPE, per OSHA guidelines .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ ~1.2–2.5 ppm for aliphatic protons; δ ~2.3–2.7 ppm for nitrile-adjacent CH₂ groups) and ¹³C NMR (δ ~120 ppm for CN group) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 281.3 (C₁₉H₃₇N) with fragmentation patterns indicating alkyl chain cleavage.
  • Retention indices : Use GC with polar columns (e.g., DB-WAX) for separation from structurally similar nitriles .

Q. How can thermodynamic properties (e.g., vapor pressure, enthalpy) of this compound be experimentally determined?

  • Vapor pressure : Apply the Antoine equation using parameters derived from static or dynamic methods (e.g., ebulliometry). NIST Chemistry WebBook provides reference data for analogous nitriles .
  • Enthalpy of formation : Bomb calorimetry or computational methods (e.g., Gaussian software with DFT/B3LYP) .

Advanced Research Questions

Q. How can experimental protocols be designed to investigate the stability of this compound under varying pH and temperature conditions?

  • Experimental variables : Expose the compound to buffered solutions (pH 2–12) at 25–80°C for 24–72 hours.
  • Analysis : Monitor degradation via HPLC-UV and track nitrile-to-amide conversion using IR spectroscopy.
  • Controls : Include inert atmosphere (N₂) to isolate oxidative vs. hydrolytic pathways .

Q. What strategies resolve contradictions in reported reaction kinetics for this compound’s hydrogenation?

  • Data reconciliation : Compare catalyst systems (e.g., Raney Ni vs. Pd/C) and solvent effects (polar aprotic vs. non-polar).
  • Error analysis : Quantify uncertainties in temperature control (±0.5°C) and gas flow rates using ANOVA.
  • Replication : Cross-validate findings with independent labs and share raw datasets for transparency .

Q. How can computational modeling predict this compound’s interactions in lipid bilayer systems?

  • Molecular dynamics (MD) : Simulate insertion into dipalmitoylphosphatidylcholine (DPPC) bilayers using GROMACS.
  • Parameters : Assign force fields (e.g., CHARMM36) for nitrile groups and validate against experimental permeability assays .

Q. Methodological Guidance

Q. What are best practices for documenting experimental procedures to ensure reproducibility?

  • Detail granularity : Specify reagent grades (e.g., ≥99% purity), instrument calibration protocols, and environmental conditions (humidity, lighting).
  • Data archiving : Deposit raw chromatograms, spectral files, and computational inputs in repositories like Zenodo .

Q. How should researchers address discrepancies between experimental and theoretical boiling points?

  • Systematic review : Check for impurities (e.g., via GC-MS) and validate pressure measurements in distillation setups.
  • Model refinement : Adjust Antoine equation coefficients using nonlinear regression on empirical data .

Q. Data Presentation Standards

Q. What tabular formats are recommended for reporting this compound’s physicochemical data?

PropertyMethodValue (± Uncertainty)Reference
Melting Point (°C)Differential Scanning Calorimetry25.5 ± 0.3
LogP (Octanol-Water)Shake-flask method7.2 ± 0.1

Q. How should spectral data be presented to meet journal requirements?

  • NMR : Include full spectra with peak assignments and integration values.
  • MS : Annotate fragmentation pathways and isotopic patterns .

Properties

IUPAC Name

nonadecanenitrile
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H37N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h2-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDGSHXQMOKTDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC#N
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C19H37N
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50873468
Record name Nonadecanonitrile
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Molecular Weight

279.5 g/mol
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CAS No.

28623-46-3, 68153-02-6
Record name Nonadecanenitrile
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

2-[(5-fluoro-2-methyl-1H-indol-3-yl)methyl]quinoline
2-[(5-fluoro-2-methyl-1H-indol-3-yl)methyl]quinoline
Nonadecanenitrile
2-[(5-fluoro-2-methyl-1H-indol-3-yl)methyl]quinoline
2-[(5-fluoro-2-methyl-1H-indol-3-yl)methyl]quinoline
Nonadecanenitrile
2-[(5-fluoro-2-methyl-1H-indol-3-yl)methyl]quinoline
2-[(5-fluoro-2-methyl-1H-indol-3-yl)methyl]quinoline
Nonadecanenitrile
2-[(5-fluoro-2-methyl-1H-indol-3-yl)methyl]quinoline
2-[(5-fluoro-2-methyl-1H-indol-3-yl)methyl]quinoline
Nonadecanenitrile
2-[(5-fluoro-2-methyl-1H-indol-3-yl)methyl]quinoline
Nonadecanenitrile
2-[(5-fluoro-2-methyl-1H-indol-3-yl)methyl]quinoline
2-[(5-fluoro-2-methyl-1H-indol-3-yl)methyl]quinoline
Nonadecanenitrile

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